[2-(4-chloro-3-ethylphenoxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(4-chloro-3-ethylphenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20ClNO5 and its molecular weight is 317.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.1030004 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption and Environmental Impact
The research on the sorption behavior of phenoxy herbicides provides insights into the environmental fate of similar compounds, including “[2-(4-chloro-3-ethylphenoxy)ethyl]dimethylamine oxalate”. Studies have shown that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. These findings are crucial for understanding the environmental behavior of such compounds, including their potential for soil and water contamination and the mechanisms driving their persistence and mobility in the environment (Werner, Garratt, & Pigott, 2012).
Role in Food Safety and Nutraceutical Applications
Chlorogenic acid, a compound related to the chemical class of “this compound”, showcases the potential of such molecules in food safety and as nutraceuticals. Its antimicrobial properties against a wide range of organisms make it a candidate for natural food preservation. Additionally, its antioxidant activity suggests its utility in dietary supplements and functional foods, pointing towards the broader applicability of structurally related compounds in enhancing food safety and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmacological Effects and Potential Uses
Further research into chlorogenic acid, a phenolic compound akin to “this compound”, reveals its significant pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. This highlights the potential therapeutic applications of such compounds, suggesting that structurally related chemicals could serve as natural additives or drug candidates for treating various disorders, including metabolic syndrome and cardiovascular diseases (Naveed et al., 2018).
Environmental Persistence and Toxicology
The study on the environmental fate and behavior of parabens, which share functional similarities with “this compound”, provides valuable insights into the ecological impact of such compounds. Despite their biodegradability, their persistence in water bodies due to continuous environmental introduction raises concerns about their potential endocrine-disrupting effects. This research underscores the importance of monitoring and managing the environmental presence of similar compounds to protect aquatic life and human health (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-N,N-dimethylethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.C2H2O4/c1-4-10-9-11(5-6-12(10)13)15-8-7-14(2)3;3-1(4)2(5)6/h5-6,9H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROAQECZOKZIAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN(C)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.